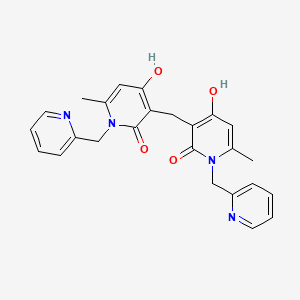

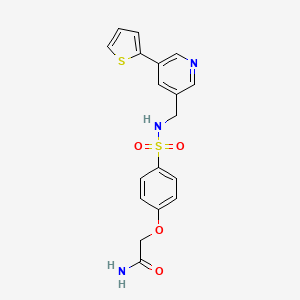

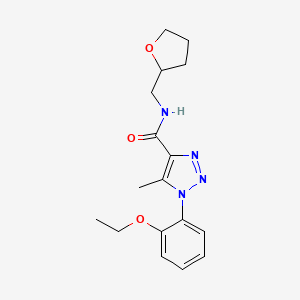

3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

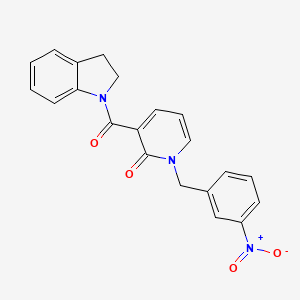

3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) is a synthetic compound that belongs to the class of bis-pyridinylmethylamines. It is also known as M2BMP or M2bisP and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Coordination Chemistry

Research in coordination chemistry has extensively explored compounds containing pyridine and benzimidazole derivatives, which share structural similarities with the compound . These studies have revealed that such compounds can form complex compounds with unique spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. These findings suggest potential applications in designing new materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).

Corrosion Inhibition

Quinoline derivatives, which are structurally related to the compound of interest, have been recognized for their effectiveness as anticorrosive materials. These derivatives form stable chelating complexes with metal surfaces, suggesting the potential of 3,3'-methylenebis derivatives in corrosion protection applications (Verma, Quraishi, & Ebenso, 2020).

Environmental Science

In the environmental science realm, the study of polyaromatic hydrocarbons (PAHs) degradation has gained prominence due to their toxicity and persistence in the environment. Microbial degradation is a major process for eliminating PAHs, suggesting that compounds with structural similarities to PAHs could either inhibit or promote microbial degradation pathways. This highlights potential research applications in bioremediation technologies (Haritash & Kaushik, 2009).

Materials Science

In materials science, chemical recycling of polyethylene terephthalate (PET) demonstrates how complex organic compounds can be broken down into their monomers for repolymerization. The methodologies and catalysts used in these processes can provide insights into recycling or repurposing materials with similar complex structures (Karayannidis & Achilias, 2007).

Pharmacology and Nutritional Effects

Research on natural coumarins, which share a core structure with the compound , has highlighted their antitumor, anti-inflammation, antiviral, and antibacterial effects. The structure-activity relationship studies of coumarins provide a foundation for understanding how modifications to compounds like 3,3'-methylenebis can enhance their biological activity and reduce toxicity (Zhu & Jiang, 2018).

properties

IUPAC Name |

4-hydroxy-3-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-16-11-22(30)20(24(32)28(16)14-18-7-3-5-9-26-18)13-21-23(31)12-17(2)29(25(21)33)15-19-8-4-6-10-27-19/h3-12,30-31H,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKUNLTXEPNWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)CC3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2-methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2604918.png)

![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)